molecular formula C16H15ClO6S B7451536 3-Acetylphenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate

3-Acetylphenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate

Cat. No.: B7451536
M. Wt: 370.8 g/mol
InChI Key: LSTSLUICVIZKPD-UHFFFAOYSA-N
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Description

3-Acetylphenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate is an organic compound that features a complex aromatic structure

Properties

IUPAC Name

(3-acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO6S/c1-10(18)11-5-4-6-12(7-11)23-24(19,20)16-9-14(21-2)13(17)8-15(16)22-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTSLUICVIZKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylphenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate typically involves multiple steps. One common approach is the sulfonation of 4-chloro-2,5-dimethoxybenzene followed by acetylation of the resulting sulfonate. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and acetylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Acetylphenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring reacts with electrophiles in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Acetylphenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetylphenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,5-dimethoxyaniline
  • 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde

Uniqueness

Compared to similar compounds, 3-Acetylphenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its sulfonate group, in particular, makes it a valuable intermediate in various synthetic pathways.

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